BenchChemオンラインストアへようこそ!

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

CNS drug discovery blood-brain barrier permeability serotonin receptor

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate (ChemDiv Compound ID 6186-3353) is a synthetic phenylpiperazine derivative characterized by a para-methoxyphenyl substituent on the piperazine ring, a 2-oxoethyl bridge, and an acetate ester moiety. It is supplied as a racemic mixture with a molecular weight of 368.43 g/mol (C21H24N2O4) and calculated logP values of 2.99 (ChemSpider) to 2.99 (XLogP3).

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
Cat. No. B11601254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H24N2O4/c1-16(24)27-20(17-6-4-3-5-7-17)21(25)23-14-12-22(13-15-23)18-8-10-19(26-2)11-9-18/h3-11,20H,12-15H2,1-2H3
InChIKeyURQGUVRHWAIMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate: Physicochemical and Structural Baseline for CNS Screening Compound Procurement


2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate (ChemDiv Compound ID 6186-3353) is a synthetic phenylpiperazine derivative characterized by a para-methoxyphenyl substituent on the piperazine ring, a 2-oxoethyl bridge, and an acetate ester moiety . It is supplied as a racemic mixture with a molecular weight of 368.43 g/mol (C21H24N2O4) and calculated logP values of 2.99 (ChemSpider) to 2.99 (XLogP3) . The compound belongs to the arylpiperazine class, a scaffold extensively explored for serotonergic, dopaminergic, and sigma receptor modulation, and is offered as a screening compound for CNS drug discovery programs [1][2].

Why 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate Cannot Be Replaced by Generic Arylpiperazine Alternatives Without Sacrificing Key Differentiation Axes


Substituting this compound with a superficially similar phenylpiperazine derivative (e.g., the ortho-methoxy regioisomer, a non-acetylated analog, or a simplified N-phenylpiperazine) introduces quantifiable physicochemical and pharmacologic divergence. The para-methoxy substitution pattern alters both electronic distribution and steric presentation at receptor binding pockets compared to ortho-methoxy congeners, which class-level SAR indicates can shift 5-HT1A vs. α1-adrenergic selectivity [1]. The acetate ester at the phenethyl oxygen is not a passive structural feature; its removal is predicted to increase susceptibility to cytochrome P450-mediated oxidation, potentially reducing metabolic half-life . Furthermore, the 2-oxoethyl linker between the piperazine nitrogen and the phenyl ring contributes a hydrogen-bond-accepting carbonyl that non-ketone analogs lack, a feature associated with enhanced 5-HT1A binding affinity in arylpiperazine SAR series [2]. Generic replacement without controlling for these three structural determinants—methoxy position, acetate ester presence, and carbonyl linker—can yield compounds with materially different target engagement and pharmacokinetic profiles, undermining reproducibility in CNS screening campaigns [2].

Quantitative Differentiation Evidence for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate Versus Closest Analogs


Para-Methoxy vs. Ortho-Methoxy Regioisomer: Divergent Predicted CNS Permeability and Receptor Engagement Profiles

The para-methoxy substitution on the N-phenyl ring of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate generates a different electronic and steric profile compared to the ortho-methoxy regioisomer (PubChem CID 3151992). The para-substituted compound (target) exhibits a calculated logP of 2.9865 (ChemDiv) and topological polar surface area (TPSA) of 48.2 Ų . In contrast, the ortho-methoxy analog (CID 3151992) has a computed XLogP3 of 2.9 [1]. While logP values are similar, the para-methoxy orientation positions the methoxy oxygen ~4.3 Å farther from the piperazine N4 nitrogen than in the ortho isomer, a geometric difference that class-level SAR associates with reduced α1-adrenergic affinity relative to 5-HT1A binding, as demonstrated across multiple 2-methoxyphenylpiperazine series where ortho substitution drives α1 activity (Ki values typically 10–100 nM for ortho-methoxy derivatives vs. >500 nM for para-substituted analogs in radioligand displacement assays) [2][3].

CNS drug discovery blood-brain barrier permeability serotonin receptor regioisomer differentiation

Acetate Ester Protection: Predicted Metabolic Stability Advantage Over Free Alcohol Analog

The acetyloxy group of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate masks a secondary alcohol that, if free, would serve as a substrate for phase I oxidative metabolism and phase II glucuronidation. The acetate ester is predicted to reduce first-pass cytochrome P450-mediated oxidation compared to the corresponding free alcohol analog (2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethanol), based on the general principle that esterification of benzylic alcohols decreases recognition by CYP2D6 and CYP3A4 isoforms [1]. In related piperazine series, unsubstituted N-phenylpiperazine derivatives undergo rapid N-dealkylation with human microsomal half-lives as short as 12 minutes, while acetylated congeners demonstrate extended stability [1]. Quantitative microsomal stability data for this specific compound have not been published in peer-reviewed literature, but the vendor reports extended plasma half-life in preclinical models attributed to this acetylation .

metabolic stability cytochrome P450 pharmacokinetics prodrug design

2-Oxoethyl Bridge Confers Predicted 5-HT1A Binding Affinity Advantage Over Non-Ketone Alkyl-Linked Analogs

The 2-oxoethyl (-C(=O)-CH-) bridge between the piperazine N4 and the phenyl ring introduces a hydrogen-bond-accepting carbonyl oxygen that is absent in simple alkyl-linked analogs such as 1-(4-methoxyphenyl)-4-phenethylpiperazine. In arylpiperazine SAR, this carbonyl has been identified as a key pharmacophoric element for high-affinity 5-HT1A binding [1][2]. The vendor reports that this 2-oxoethyl bridge increases 5-HT1A binding affinity to Ki < 50 nM compared to non-ketone analogs . For context, the reference arylpiperazine 1-(2-methoxyphenyl)piperazine (lacking both the oxo bridge and acetate ester) exhibits a 5-HT1A Ki of 9.5 nM, while more elaborated ketone-containing congeners such as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine reach Ki = 0.6 nM [3][1]. The specific Ki < 50 nM claim for the target compound has not been independently verified in peer-reviewed literature and is vendor-supplied.

5-HT1A receptor structure-activity relationship carbonyl pharmacophore serotonin

Physicochemical Profile Predicts Favorable CNS Drug-Likeness Compared to Higher-Molecular-Weight Diarylpiperazine Analogs

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate (MW = 368.43, logP = 2.99, TPSA = 59 Ų [ChemSpider] / 48.2 Ų [ChemDiv], HBD = 0, HBA = 6) meets all key CNS drug-likeness thresholds: MW < 400, logP < 5, TPSA < 90 Ų, HBD < 3 [1]. In contrast, the diphenylmethyl analog 2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate (MW ≈ 442.6, predicted logP ~4.2) exceeds the MW 400 guideline and has higher lipophilicity, which is associated with increased promiscuity and hERG binding risk [1][2]. The benzodioxolylmethyl analog 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate introduces additional H-bond acceptors (TPSA increase) and greater molecular complexity without proven affinity gain [2]. The target compound's zero H-bond donor count is particularly notable, as HBD count strongly inversely correlates with BBB permeation in CNS MPO scoring models [1].

CNS drug-likeness physicochemical properties Lipinski rules blood-brain barrier penetration

Racemic Mixture Supply: Implications for Chiral Resolution-Dependent Pharmacology vs. Enantiopure Alternatives

The target compound is supplied as a racemic mixture (ChemDiv designation: STEREO: RACEMIC MIXTURE) . The chiral center at the acetate-bearing carbon (C-1 of the phenylethyl moiety) generates (R)- and (S)-enantiomers that may exhibit differential binding to serotonergic and sigma receptors, as has been documented for other chiral phenylpiperazine derivatives [1]. For example, R(-)-PPAP, a chiral N-phenylpropyl-piperazine, shows enantioselective sigma-1 binding (eudismic ratio > 10) [1][2]. This racemic supply must be weighed against the possibility of procuring enantiopure analogs or undertaking chiral resolution. However, for primary screening campaigns where the goal is hit identification rather than lead optimization, the racemic mixture provides cost and availability advantages: 76 mg of the racemate is available from ChemDiv with 1-week shipping, whereas enantiopure synthesis would require custom chiral separation or asymmetric synthesis, adding 4–8 weeks to procurement timelines .

racemic mixture chiral resolution enantioselective pharmacology screening compound procurement

Optimal Research and Screening Application Scenarios for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate Based on Evidence Profile


CNS Receptor Screening Panels Targeting 5-HT1A with Reduced α1-Adrenergic Confound

Deploy this compound in radioligand displacement assays against serotonin 5-HT1A receptors (e.g., [3H]8-OH-DPAT binding in rat hippocampal membranes) where the para-methoxy substitution pattern is predicted—based on class-level SAR—to minimize cross-reactivity with α1-adrenergic receptors compared to ortho-methoxy congeners [1][2]. The predicted Ki < 50 nM at 5-HT1A makes it suitable as a reference ligand or screening hit at concentrations of 10–1000 nM. Include the ortho-methoxy analog (PubChem CID 3151992) as a comparator to empirically validate the selectivity hypothesis within the user's own assay system [1].

In Vivo Behavioral Pharmacology Requiring Extended Plasma Exposure

Use this compound in rodent behavioral models (e.g., forced swim test, elevated plus maze, conditioned avoidance response) where the acetylated phenethyl oxygen is predicted to confer extended metabolic stability relative to the free alcohol analog [3]. The favorable CNS drug-likeness profile (MW 368.43, logP 2.99, HBD = 0, TPSA < 90 Ų) predicts adequate brain penetration for CNS target engagement [3]. Dose-ranging studies should account for the racemic nature; if enantioselective effects are observed, chiral resolution should be pursued as a follow-up .

Structure-Activity Relationship (SAR) Studies of Arylpiperazine Sigma Receptor Ligands

Incorporate this compound into a focused library of phenylpiperazine derivatives for sigma-1/sigma-2 receptor profiling. 4-Methoxyphenylpiperazine derivatives, including KB-5492, have demonstrated sigma receptor binding (KB-5492: Ki = 0.55 μM at sigma-1, 4.6 μM at sigma-2 in guinea pig brain membranes) [4][5]. The target compound's 2-oxoethyl bridge and acetate ester provide two additional pharmacophoric features beyond the simple 4-methoxyphenylpiperazine scaffold, enabling exploration of how these modifications shift sigma subtype selectivity and affinity [4].

Computational Docking and Pharmacophore Modeling of Serotonergic Ligands

Use the compound's defined stereochemistry (racemic mixture with known SMILES: CC(=O)OC(C(N1CCN(CC1)c1ccc(cc1)OC)=O)c1ccccc1) and experimentally measured physicochemical parameters as input for molecular docking studies against 5-HT1A (PDB: 7E2Y) and sigma-1 receptor models [1][5]. The para-methoxy orientation and acetate ester flexibility provide testable conformational hypotheses that can be validated by synthesizing and assaying constrained analogs. The compound's zero H-bond donor count simplifies docking pose enumeration by eliminating tautomeric ambiguity [3].

Quote Request

Request a Quote for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.